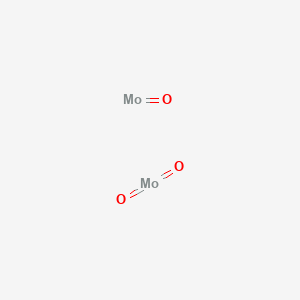
Dioxomolybdenum;oxomolybdenum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioxomolybdenum and oxomolybdenum are compounds that contain molybdenum in its higher oxidation states, typically +6. These compounds are of significant interest due to their unique chemical properties and potential applications in various fields, including catalysis, medicine, and materials science. Dioxomolybdenum compounds, in particular, are characterized by the presence of two oxo (O) ligands bonded to the molybdenum center, forming a MoO₂ core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dioxomolybdenum compounds can be synthesized through various methods. One common approach involves the reaction of molybdenum precursors, such as molybdenum pentachloride (MoCl₅), with appropriate ligands in the presence of oxidizing agents. For example, the reaction of MoCl₅ with acetylacetone (acac) in ethanol yields bis(acetylacetonato)dioxomolybdenum(VI) [MoO₂(acac)₂] . Another method involves the use of Schiff base ligands, where molybdenum trioxide (MoO₃) reacts with Schiff base ligands in the presence of a solvent like dimethyl sulfoxide (DMSO) to form dioxomolybdenum complexes .
Industrial Production Methods
Industrial production of dioxomolybdenum compounds typically involves large-scale reactions using molybdenum trioxide as the starting material. The process may include the use of various ligands and solvents to achieve the desired dioxomolybdenum complex. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dioxomolybdenum compounds undergo several types of chemical reactions, including:
Substitution: Ligand substitution reactions are common, where one ligand in the dioxomolybdenum complex is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving dioxomolybdenum compounds include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as phosphines and silanes . The reactions are typically carried out under mild conditions, often at room temperature and atmospheric pressure.
Major Products Formed
The major products formed from reactions involving dioxomolybdenum compounds depend on the specific reaction type. For example, oxidation reactions may yield epoxides or sulfoxides, while reduction reactions can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Dioxomolybdenum compounds have a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which dioxomolybdenum compounds exert their effects often involves the activation of molecular oxygen (O₂) or other oxidants. For example, in oxidation reactions, the dioxomolybdenum complex activates O₂, facilitating the transfer of oxygen atoms to the substrate . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the substrate.
Comparación Con Compuestos Similares
Dioxomolybdenum compounds can be compared with other oxomolybdenum complexes, such as:
Oxomolybdenum(V) complexes: These compounds contain molybdenum in the +5 oxidation state and often exhibit different reactivity and catalytic properties compared to dioxomolybdenum(VI) complexes.
Oxomolybdenum(IV) complexes: These compounds contain molybdenum in the +4 oxidation state and are typically less stable than their higher oxidation state counterparts.
The uniqueness of dioxomolybdenum compounds lies in their ability to act as efficient catalysts for a wide range of reactions, their potential biological activities, and their versatility in various scientific and industrial applications.
Propiedades
Fórmula molecular |
Mo2O3 |
|---|---|
Peso molecular |
239.9 g/mol |
Nombre IUPAC |
dioxomolybdenum;oxomolybdenum |
InChI |
InChI=1S/2Mo.3O |
Clave InChI |
ROVRDARYJMRLLE-UHFFFAOYSA-N |
SMILES canónico |
O=[Mo].O=[Mo]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14121311.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14121328.png)
![1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14121338.png)
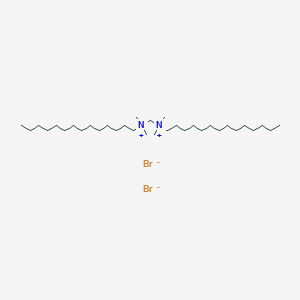
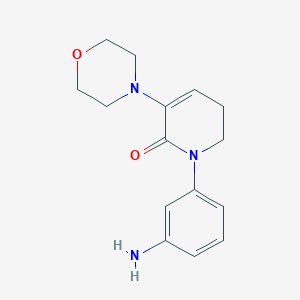
![3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14121350.png)
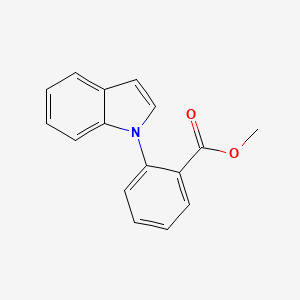
![(2~{S},4~{S},6~{R})-2-[(2~{S},3~{R},5~{S},6~{R})-3,5-bis(methylamino)-2,4,6-tris(oxidanyl)cyclohexyl]oxy-6-methyl-4-oxidanyl-oxan-3-one](/img/structure/B14121362.png)

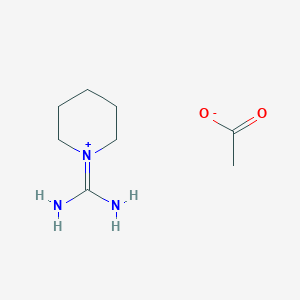
![N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine](/img/structure/B14121380.png)
![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14121389.png)

